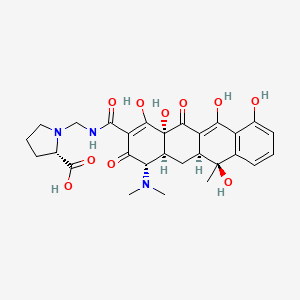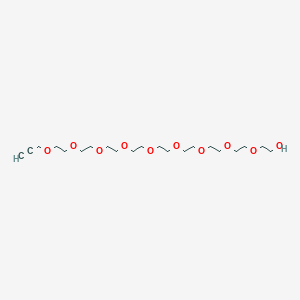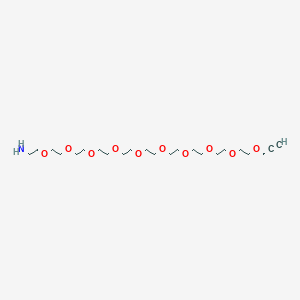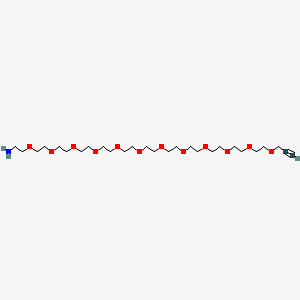
Propargyl-PEG8-alcohol
Übersicht
Beschreibung
Propargyl-PEG8-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The synthesis of propargyl alcohols involves the addition or C-C coupling (alkynylation) of aldehydes . This process uses catalytic amounts of In (III)/BINOL, enabling a broad range of substrate generality with high enantioselectivity . The use of N-methylephedrine as a chiral additive enables a practical synthesis of propargylic alcohols from terminal alkynes and aldehydes .Molecular Structure Analysis
Propargyl-PEG8-alcohol has a molecular weight of 364.4 g/mol . It contains a hydroxyl group and a propargyl group . The propargyl group can participate in copper-catalyzed azide-alkyne Click Chemistry .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG8-alcohol can participate in copper-catalyzed azide-alkyne Click Chemistry . This reaction is significant in the field of organic synthesis, as it allows for the creation of a stable triazole linkage .Physical And Chemical Properties Analysis
Propargyl-PEG8-alcohol is soluble in water, DMSO, DCM, and DMF . It has a molecular weight of 364.4 g/mol .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Heterocycles
- Summary of Application: Propargyl alcohols have been used significantly in the synthesis of bioactive heterocycles, which are key intermediates in drug discovery . These heterocycles include nitrogen/oxygen-based heterocycles .
- Methods of Application: Propargyl alcohols and propargyl amine precursors, which are alkyne-based compounds, can be easily converted to propargylic carbocations . These intermediates are highly reactive and useful for the synthesis of various heterocycles by cycloaddition, intermolecular/intramolecular-cyclization, cycloisomerization, cyclo-condensation reactions .
- Results or Outcomes: The use of propargyl alcohols and propargyl amines has contributed to the development of nitrogen and oxygen-based heterocycles .
2. Synthesis of Propargyl Derivatives
- Summary of Application: The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . This has led to remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
- Methods of Application: The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation, since either one may function as a propargylation agent .
- Results or Outcomes: The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
3. Corrosion Inhibition
- Summary of Application: Propargyl alcohol acts as an effective corrosion inhibitor, especially in metalworking fluids and industrial cooling systems .
- Methods of Application: By forming a protective layer on metal surfaces, it significantly reduces the rate of corrosion, thereby extending the lifespan of metal parts and equipment .
- Results or Outcomes: This application underscores its importance in maintaining the integrity and functionality of industrial machinery .
4. Material Science and Polymer Production
- Summary of Application: Propargyl alcohol’s utility extends to material science, where it is employed in the creation of specialty polymers and composites .
- Methods of Application: Its inclusion in polymer formulations can introduce desirable properties such as thermal stability, mechanical strength, and chemical resistance .
- Results or Outcomes: It is a key ingredient in advanced materials used in aerospace, automotive, and electronics .
5. Agricultural Chemicals
- Summary of Application: Propargyl alcohol serves as a precursor for synthesizing herbicides and pesticides .
- Methods of Application: Its effectiveness in controlling weeds and pests contributes to higher crop yields and improved food security .
- Results or Outcomes: It plays a role in supporting agricultural productivity .
6. Personal Care and Cosmetics
- Summary of Application: Propargyl alcohol finds applications in personal care products and cosmetics .
- Methods of Application: Leveraging its solubility and reactivity, it is used in various personal care products .
- Results or Outcomes: It enhances the quality of personal care products and cosmetics .
7. Metal Complex Solution
- Summary of Application: Propargyl alcohol is used as a metal complex solution .
- Methods of Application: It is used in various industrial processes involving metals .
- Results or Outcomes: It helps in the formation of metal complexes, which are essential in many chemical reactions .
8. Solvent Stabilizer
- Summary of Application: Propargyl alcohol is used as a solvent stabilizer .
- Methods of Application: It is added to solvents to increase their stability .
- Results or Outcomes: It helps in maintaining the effectiveness of solvents over time .
9. Electroplating Brightener Additive
- Summary of Application: Propargyl alcohol is used as an electroplating brightener additive .
- Methods of Application: It is added to electroplating solutions to enhance the brightness of the plated surface .
- Results or Outcomes: It improves the aesthetic and protective qualities of electroplated surfaces .
10. Synthesis of Active Pharmaceutical Ingredients
- Summary of Application: Propargyl alcohol is a fundamental reagent in creating active pharmaceutical ingredients (APIs) .
- Methods of Application: Its alkyne group serves as a pivotal point for coupling reactions, enabling the construction of complex molecular structures essential in drug development .
- Results or Outcomes: It showcases its contribution to medicinal chemistry .
11. Synthesis of Herbicides and Pesticides
- Summary of Application: Propargyl alcohol serves as a precursor for synthesizing herbicides and pesticides .
- Methods of Application: It is used in the synthesis of chemicals that control weeds and pests .
- Results or Outcomes: It contributes to higher crop yields and improved food security .
12. Creation of Specialty Polymers and Composites
- Summary of Application: Propargyl alcohol is employed in the creation of specialty polymers and composites .
- Methods of Application: Its inclusion in polymer formulations can introduce desirable properties such as thermal stability, mechanical strength, and chemical resistance .
- Results or Outcomes: It is a key ingredient in advanced materials used in aerospace, automotive, and electronics .
Safety And Hazards
Zukünftige Richtungen
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O8/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1,18H,3-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJKIPMHDKPKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG8-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)






